molecular formula C11H18N2O2 B154783 Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate CAS No. 133261-09-3

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

Cat. No. B154783
CAS RN: 133261-09-3
M. Wt: 210.27 g/mol
InChI Key: XXAUNHYTQURBJV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H18N2O2 . It is also known by other names such as ethyl 3-isobutyl-1H-pyrazole-5-carboxylate and 3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER .


Synthesis Analysis

Pyrazoles, including Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, are often synthesized using a variety of methods. These methods include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The InChI representation of the molecule is InChI=1S/C10H16N2O2/c1-4-14-10(13)9-6-8(11-12-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is 196.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound also has a rotatable bond count of 5 .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

Pyrazole derivatives, like Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. They are frequently utilized in the discovery and development of new drugs, particularly as they can interact with various biological targets . The pyrazole ring structure is a common feature in many pharmacologically active molecules, making it a valuable moiety for the synthesis of potential therapeutic agents.

Agrochemistry: Pesticide Development

In agrochemistry, pyrazole compounds are integral in developing novel pesticides. Their structural versatility allows for the synthesis of compounds with specific action mechanisms against a range of agricultural pests. This can lead to the creation of more effective and environmentally friendly pest control solutions .

Coordination Chemistry: Ligand Synthesis

The pyrazole ring can act as a ligand in coordination chemistry, binding to metal ions to form complexes. These complexes have various applications, including catalysis, optical materials, and as models for studying metalloenzymes .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, pyrazole-based compounds are used to design catalysts for various chemical reactions. Their ability to stabilize metal centers and participate in electron transfer makes them suitable for this role .

Biological Studies: Bioactive Moiety Synthesis

Pyrazoles are often used as bioactive moieties in the synthesis of compounds for biological studies. They can mimic natural substances or interfere with biological pathways, making them useful tools for understanding disease mechanisms and identifying potential drug targets .

Green Chemistry: Eco-Friendly Synthesis

The synthesis of pyrazole derivatives, including Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, can be performed using green chemistry principles. This involves using non-toxic, thermally stable, and cost-effective catalysts, contributing to more sustainable chemical practices .

properties

IUPAC Name

ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-15-11(14)10-7-9(6-8(2)3)12-13(10)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAUNHYTQURBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568714
Record name Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

CAS RN

133261-09-3
Record name Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133261-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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